molecular formula C6H12ClNO B13887034 (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride

(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride

Cat. No.: B13887034
M. Wt: 149.62 g/mol
InChI Key: DBQNTJWQSLIPFQ-IBTYICNHSA-N
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Description

(1S,7R)-2-oxa-6-azabicyclo[510]octane;hydrochloride is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane typically involves the use of glycals and gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds. Another approach involves the use of rhodium(I) complexes to catalyze the preparation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods mentioned above. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane involves its interaction with specific molecular targets, such as orexin receptors. These interactions can modulate various physiological processes, including sleep-wake cycles, feeding behavior, and energy homeostasis . The compound’s effects are mediated through the activation or inhibition of specific signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both oxygen and nitrogen atoms in (1S,7R)-2-oxa-6-azabicyclo[510]octane makes it unique compared to other bicyclic compounds

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

(1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c1-2-7-5-4-6(5)8-3-1;/h5-7H,1-4H2;1H/t5-,6+;/m1./s1

InChI Key

DBQNTJWQSLIPFQ-IBTYICNHSA-N

Isomeric SMILES

C1CN[C@@H]2C[C@@H]2OC1.Cl

Canonical SMILES

C1CNC2CC2OC1.Cl

Origin of Product

United States

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